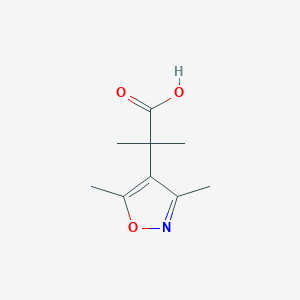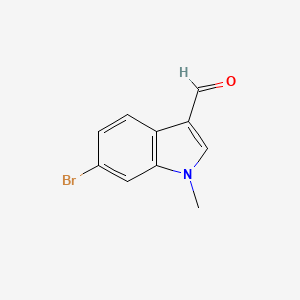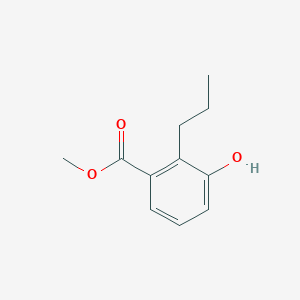
Methyl 3-hydroxy-2-propylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds has been explored in various studies. For instance, a study on the synthesis of heterocycles by 2-naphthol-based multicomponent reactions discusses the use of 2-naphthol as a starting material in various organic transformations . Another study discusses the synthesis of target molecules through retrosynthetic analysis .Molecular Structure Analysis
While specific molecular structure analysis for “Methyl 3-hydroxy-2-propylbenzoate” was not found, related compounds such as “Methyl-p-hydroxybenzoate” and “3-Hydroxy-2-methylpropanal” have been analyzed .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-hydroxy-2-propylbenzoate” and similar compounds have been studied. For instance, a study on the reactions of H3O+ with selected ketones of relevance to breath analysis using proton transfer reaction mass spectrometry discusses the reactions of ketones .Scientific Research Applications
Organic Synthesis
Methyl 3-hydroxy-2-propylbenzoate: is utilized as an important raw material and intermediate in organic synthesis. Its structure allows for the production of other chemicals, such as 2-(2-Hydroxy-3-methyl-phenyl)-propan-2-ol, through reactions with reagents like Tetrahydrofuran .
Pharmaceuticals
In the pharmaceutical industry, Methyl 3-hydroxy-2-propylbenzoate serves as a surfactant. Surfactants are crucial for enhancing the solubility or stability of drugs in liquid preparations, stabilizing semisolid preparations, and altering the flow properties of granulates for tablet formulations .
Agrochemicals
This compound’s derivatives are explored for their potential as natural herbicides or as templates for bio-rational eco-friendly agrochemicals. These applications aim to provide sustainable alternatives to synthetic chemicals in integrated pest and weed management .
Dyestuff
Methyl 3-hydroxy-2-propylbenzoate: may be involved in the synthesis of dyes or in processes related to dye removal from wastewater. The compound’s interactions with other chemicals can influence the efficiency of dye adsorption and removal techniques .
Chemical Biology
In chemical biology, the compound could be part of studies focusing on adventitious rooting in horticulture or as a radical precursor in photoaffinity labeling, which is used to study biological interactions .
Materials Science
The benzoate family, to which Methyl 3-hydroxy-2-propylbenzoate belongs, is known for its nonlinear optical properties due to the delocalization of π-electrons present in the benzene ring. This makes it a candidate for applications in electronics, lasers, and sensors .
Safety and Hazards
Future Directions
“Methyl 3-hydroxy-2-propylbenzoate” is a versatile material that finds applications in various fields, including pharmaceuticals, cosmetics, and organic synthesis. Its future directions could be influenced by advancements in these fields. For instance, the development of 3D printing technologies could revolutionize the pharmaceutical manufacturing industry, potentially impacting the use of compounds like “Methyl 3-hydroxy-2-propylbenzoate” in drug production .
Mechanism of Action
Target of Action
This compound might interact with various proteins or enzymes in the body, but specific targets are currently unknown .
Mode of Action
It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
For instance, some benzoic acid derivatives have been found to participate in the biosynthesis of floral scent compounds .
Pharmacokinetics
It was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It’s also known to permeate the blood-brain barrier and is rapidly distributed to all organs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 3-hydroxy-2-propylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect its stability and activity. Specific studies on how these factors influence methyl 3-hydroxy-2-propylbenzoate are currently lacking .
properties
IUPAC Name |
methyl 3-hydroxy-2-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-9(11(13)14-2)6-4-7-10(8)12/h4,6-7,12H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHMOCSQOLTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

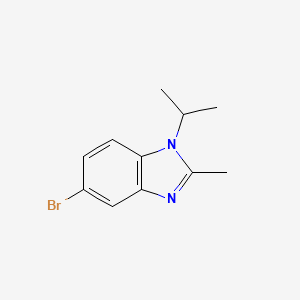


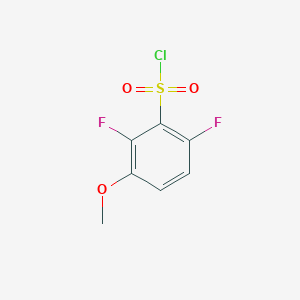
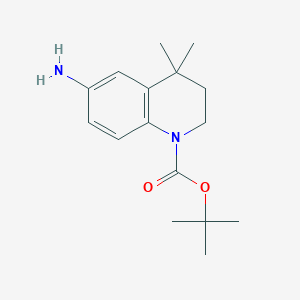
![3-bromo-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B1446702.png)


![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)


